3-Amino-4-(4-iodophenyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(4-iodophenyl)butyric Acid is an organic compound with the molecular formula C10H12INO2 It is a derivative of butyric acid, where the hydrogen atoms on the fourth carbon are replaced by an amino group and an iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-iodophenyl)butyric Acid typically involves the introduction of the amino and iodophenyl groups onto the butyric acid backbone. One common method involves the reaction of 4-iodoaniline with a suitable butyric acid derivative under controlled conditions. The reaction may require the use of protecting groups to ensure selective functionalization and may involve steps such as nitration, reduction, and amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(4-iodophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro-4-(4-iodophenyl)butyric Acid.
Reduction: 3-Amino-4-phenylbutyric Acid.
Substitution: 3-Amino-4-(4-substituted phenyl)butyric Acid.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(4-iodophenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(4-iodophenyl)butyric Acid involves its interaction with specific molecular targets within cells. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(p-Iodophenyl)butyric Acid
- 3-Amino-4-(4-bromophenyl)butyric Acid
- 3-Amino-4-(4-chlorophenyl)butyric Acid
Uniqueness
3-Amino-4-(4-iodophenyl)butyric Acid is unique due to the presence of both an amino group and an iodophenyl group, which confer distinct chemical reactivity and biological activity. The iodine atom, in particular, can participate in specific interactions and reactions that are not possible with other halogens .
Eigenschaften
Molekularformel |
C10H12INO2 |
---|---|
Molekulargewicht |
305.11 g/mol |
IUPAC-Name |
3-amino-4-(4-iodophenyl)butanoic acid |
InChI |
InChI=1S/C10H12INO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
InChI-Schlüssel |
JZJBJZHUZJDMMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.